Cas no 79950-65-5 (Boc-His(Bom)-OH)

Boc-His(Bom)-OH is a protected derivative of histidine, featuring tert-butoxycarbonyl (Boc) and benzyloxymethyl (Bom) protecting groups on the amino and imidazole side chain, respectively. This compound is widely used in peptide synthesis, where selective protection is critical to prevent unwanted side reactions. The Boc group offers acid-labile protection for the α-amino group, while the Bom group stabilizes the imidazole ring under basic conditions. Its high purity and stability make it suitable for solid-phase and solution-phase peptide synthesis, ensuring efficient coupling and deprotection steps. The orthogonal protection strategy allows for sequential deprotection, enabling precise control in complex peptide assembly.
Boc-His(Bom)-OH structure
Boc-His(Bom)-OH structure
Product Name:Boc-His(Bom)-OH
CAS No:79950-65-5
MF:C19H25N3O5
MW:375.41890501976
MDL:MFCD00043133
CID:60158
PubChem ID:24848960
Update Time:2025-06-26

Boc-His(Bom)-OH Chemical and Physical Properties

Names and Identifiers

    • N-Boc-N'-benzyloxymethyl-L-histidine
    • BOC-HIS(BOM)-OH
    • BOC-L-HIS(BOM)
    • BOC-L-HIS(BOM)-OH
    • BOC-L-HISTIDINE(BOM)
    • BOC-HIS(BOM)
    • BOC-HIS(3-BOM)-OH
    • BOC-HISTIDINE(3-BOM)-OH
    • BOC-HIS(PI-BOM)-OH
    • (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid
    • (S)-3-(1-((Benzyloxy)methyl)-1H-imidazol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
    • AC-1153
    • N-(tert-Butoxy)carbonyl-N'-benzyloxymethyl-L-histidine
    • N-[(1,1-Dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-L-histidine (ACI)
    • Boc-His(Bom)-OH
    • MDL: MFCD00043133
    • Inchi: 1S/C19H25N3O5/c1-19(2,3)27-18(25)21-16(17(23)24)9-15-10-20-12-22(15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3,(H,21,25)(H,23,24)/t16-/m0/s1
    • InChI Key: LPVKZCHCZSFTOJ-INIZCTEOSA-N
    • SMILES: C(C1=CN=CN1COCC1C=CC=CC=1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
    • BRN: 4335455

Computed Properties

  • Exact Mass: 375.17900
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 11
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Color/Form: White powder
  • Melting Point: 150-160°C
  • PSA: 102.68000
  • LogP: 2.96870
  • Solubility: Not determined
  • Specific Rotation: +5° (c=2 in MeOH)

Boc-His(Bom)-OH Security Information

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Boc-His(Bom)-OH Production Method

Boc-His(Bom)-OH Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:79950-65-5)Boc-His(Bom)-OH
Order Number:A839793
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:47
Price ($):280.0
Email:sales@amadischem.com

Additional information on Boc-His(Bom)-OH

Introduction to Boc-His(Bom)-OH (CAS No: 79950-65-5)

Boc-His(Bom)-OH is a significant compound in the field of pharmaceutical chemistry, widely recognized for its utility in the synthesis of peptide-based drugs and research applications. This compound, with the chemical abstracts service number CAS No: 79950-65-5, plays a crucial role in the development of bioactive molecules. The name Boc-His(Bom)-OH provides insight into its structural and functional characteristics, highlighting its role as a protected histidine derivative.

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a benzyloxy methyl (Bom) group, which are protective groups commonly used in peptide synthesis to prevent unwanted reactions. The Boc group protects the amino group of histidine, while the Bom group safeguards the side chain. This dual protection makes Boc-His(Bom)-OH an invaluable intermediate in the construction of complex peptide sequences.

In recent years, there has been growing interest in the development of peptide-based therapeutics due to their high specificity and low toxicity. Boc-His(Bom)-OH has been extensively used in the synthesis of various peptides that exhibit potential therapeutic effects. For instance, it has been employed in the production of peptides targeting neurological disorders, such as Alzheimer's disease and Parkinson's disease. The ability to precisely control the structure and function of these peptides is crucial for their efficacy, and Boc-His(Bom)-OH provides a reliable starting point for such syntheses.

Moreover, Boc-His(Bom)-OH has found applications in the field of enzyme inhibition studies. Histidine residues are common in enzyme active sites due to their ability to participate in hydrogen bonding and coordinate metal ions. By incorporating Boc-His(Bom)-OH into peptide mimetics or enzyme inhibitors, researchers can design molecules that interact specifically with target enzymes. This has led to significant advancements in understanding enzyme mechanisms and developing novel drugs.

Recent studies have also explored the use of Boc-His(Bom)-OH in peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. These peptidomimetics have shown promise in various therapeutic areas, including cancer treatment and anti-inflammatory applications. The protective groups on Boc-His(Bom)-OH facilitate its incorporation into these complex structures, enabling researchers to fine-tune their properties for specific biological activities.

The synthesis of Boc-His(Bom)-OH involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), have been employed to streamline the process. These techniques allow for automated synthesis of complex peptides, making compounds like Boc-His(Bom)-OH more accessible for research purposes.

In conclusion, Boc-His(Bom)-OH (CAS No: 79950-65-5) is a versatile compound with significant applications in pharmaceutical chemistry. Its dual protection features make it an essential intermediate in peptide synthesis, enabling the development of novel bioactive molecules. The growing interest in peptide-based therapeutics underscores the importance of compounds like Boc-His(Bom)-OH in advancing medical research and drug development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:79950-65-5)Boc-His(Bom)-OH
A839793
Purity:99%
Quantity:100g
Price ($):280.0
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